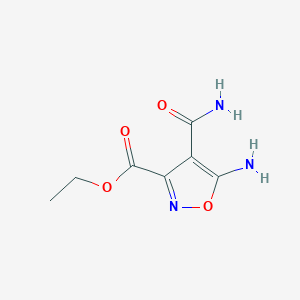![molecular formula C12H11N3O2 B12118463 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide CAS No. 400631-33-6](/img/structure/B12118463.png)
4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrrolo[3,2,1-ij]quinoline-5-carboxylicacid,1,2-dihydro-4-oxo-,hydrazide(9CI) is a complex organic compound with significant interest in various scientific fields
Métodos De Preparación
The synthesis of 4H-Pyrrolo[3,2,1-ij]quinoline-5-carboxylicacid,1,2-dihydro-4-oxo-,hydrazide(9CI) typically involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance efficiency .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-1,2-diones, while substitution reactions can produce a variety of substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
4H-Pyrrolo[3,2,1-ij]quinoline-5-carboxylicacid,1,2-dihydro-4-oxo-,hydrazide(9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, making it a potential therapeutic agent for diseases involving kinase dysregulation .
Comparación Con Compuestos Similares
Similar compounds include:
4H-Pyrrolo[3,2,1-ij]quinoline-1,2-diones: These compounds share a similar core structure but differ in their functional groups, leading to different chemical properties and applications.
6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides: These compounds have additional hydroxyl groups, which can enhance their reactivity and potential biological activity.
Hexahydrospiro-pyrazolo[3,4-b]pyridine-4,1-pyrrolo[3,2,1-ij]quinolines:
The uniqueness of 4H-Pyrrolo[3,2,1-ij]quinoline-5-carboxylicacid,1,2-dihydro-4-oxo-,hydrazide(9CI) lies in its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
400631-33-6 |
|---|---|
Fórmula molecular |
C12H11N3O2 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-10-carbohydrazide |
InChI |
InChI=1S/C12H11N3O2/c13-14-11(16)9-6-8-3-1-2-7-4-5-15(10(7)8)12(9)17/h1-3,6H,4-5,13H2,(H,14,16) |
Clave InChI |
FBCJCMQSBAGDKB-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C3=C(C=CC=C31)C=C(C2=O)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(4-methylphenyl)sulfonyl]-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12118422.png)







![6-(2-Hydroxyethyl)-2-(isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12118470.png)
